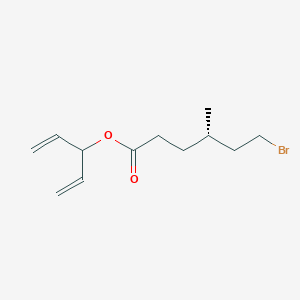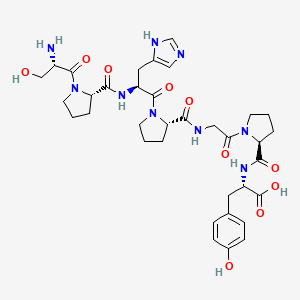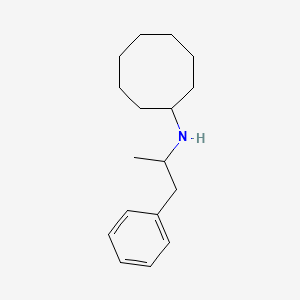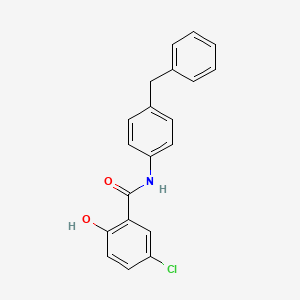![molecular formula C18H16O2 B12598050 2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene CAS No. 648933-62-4](/img/structure/B12598050.png)
2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of ethynyl and methoxy groups attached to a benzene ring, along with a vinyl group substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where an ethynyl group is introduced to a methoxy-substituted benzene ring. The reaction conditions often involve the use of palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions, such as nitration and halogenation.
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds under specific conditions.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation reactions.
Major Products Formed
Nitration: Formation of nitro derivatives.
Bromination: Formation of bromo derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Scientific Research Applications
2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene involves its interaction with specific molecular targets. The ethynyl and methoxy groups can participate in various binding interactions with enzymes or receptors, influencing their activity. The compound’s ability to undergo electrophilic aromatic substitution also allows it to form covalent bonds with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetylene: Similar structure but lacks the vinyl group substituted with a methoxyphenyl group.
1-Ethenyl-4-methoxybenzene: Similar structure but lacks the ethynyl group.
4-Methoxystyrene: Similar structure but lacks the ethynyl group and the additional methoxyphenyl substitution.
Uniqueness
2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene is unique due to the combination of ethynyl, methoxy, and vinyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
648933-62-4 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2-ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H16O2/c1-4-15-13-18(20-3)12-9-16(15)8-5-14-6-10-17(19-2)11-7-14/h1,5-13H,2-3H3 |
InChI Key |
FBXCDHWAXFXUNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=C(C=C(C=C2)OC)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S)-5-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12597967.png)
![(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol](/img/structure/B12597968.png)



![5-Chloro-2-hydroxy-N-{[2-(2-phenylethoxy)phenyl]methyl}benzamide](/img/structure/B12598007.png)


![2-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12598019.png)

![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12598033.png)
![Urea, N-methyl-N'-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]-](/img/structure/B12598042.png)
![2-[3-(diaminomethylideneamino)phenyl]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12598045.png)

